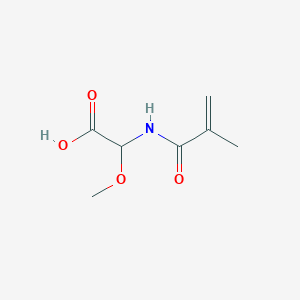
(Methacryloylamino)(methoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methacryloylamino)(methoxy)acetic acid, also known as MAAMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mechanism of Action
(Methacryloylamino)(methoxy)acetic acid-based hydrogels have a unique mechanism of action due to their ability to swell in response to changes in pH and temperature. This property makes them ideal for drug delivery applications, as they can release drugs in response to changes in the body's environment. In addition, (Methacryloylamino)(methoxy)acetic acid-based hydrogels have been shown to have excellent biocompatibility, making them suitable for use in tissue engineering applications.
Biochemical and Physiological Effects
(Methacryloylamino)(methoxy)acetic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that (Methacryloylamino)(methoxy)acetic acid-based hydrogels can support the growth and differentiation of various cell types, including stem cells. In addition, (Methacryloylamino)(methoxy)acetic acid-based hydrogels have been shown to have anti-inflammatory properties, which may make them useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of (Methacryloylamino)(methoxy)acetic acid-based hydrogels is their versatility. They can be synthesized with a range of physical and chemical properties, making them suitable for a variety of applications. However, one of the main limitations of (Methacryloylamino)(methoxy)acetic acid-based hydrogels is their relatively low mechanical strength, which may limit their use in certain tissue engineering applications.
Future Directions
There are several future directions for research on (Methacryloylamino)(methoxy)acetic acid. One area of interest is the development of (Methacryloylamino)(methoxy)acetic acid-based hydrogels for the treatment of inflammatory diseases, such as arthritis. Another area of interest is the use of (Methacryloylamino)(methoxy)acetic acid-based hydrogels as scaffolds for the regeneration of damaged tissues, such as cartilage. Additionally, there is potential for the use of (Methacryloylamino)(methoxy)acetic acid-based hydrogels in the development of biosensors for the detection of disease biomarkers.
Synthesis Methods
(Methacryloylamino)(methoxy)acetic acid is synthesized through a two-step process. The first step involves the reaction of methacrylic anhydride with aminoethanol to form N-(2-hydroxyethyl)methacrylamide. The second step involves the reaction of N-(2-hydroxyethyl)methacrylamide with methoxyacetic acid to form (Methacryloylamino)(methoxy)acetic acid.
Scientific Research Applications
(Methacryloylamino)(methoxy)acetic acid has been extensively studied for its potential applications in biomedical research. It has been used as a monomer for the synthesis of hydrogels, which have been used as scaffolds for tissue engineering and drug delivery. (Methacryloylamino)(methoxy)acetic acid-based hydrogels have also been used in the development of biosensors for the detection of glucose and other biomolecules.
properties
CAS RN |
121627-27-8 |
|---|---|
Product Name |
(Methacryloylamino)(methoxy)acetic acid |
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-methoxy-2-(2-methylprop-2-enoylamino)acetic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(2)5(9)8-6(12-3)7(10)11/h6H,1H2,2-3H3,(H,8,9)(H,10,11) |
InChI Key |
IJDPNBIGSQXILF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NC(C(=O)O)OC |
Canonical SMILES |
CC(=C)C(=O)NC(C(=O)O)OC |
synonyms |
Acetic acid, methoxy[(2-methyl-1-oxo-2-propenyl)amino]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)
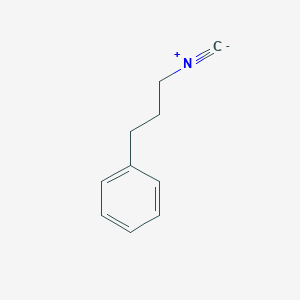
![6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B49806.png)

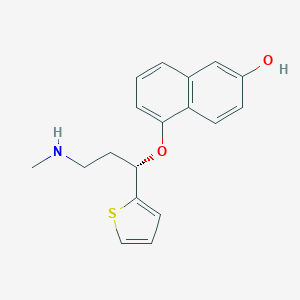


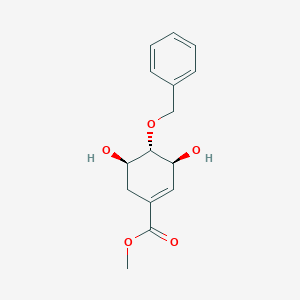
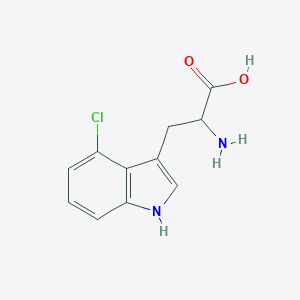
![[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate](/img/structure/B49824.png)
![5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B49828.png)
![[2-(3-Buten-1-yl)phenyl]methanol](/img/structure/B49838.png)
